Isoteinemine
Description
Isoteinemine is a natural alkaloid isolated from plants in the Liliaceae and Solanaceae families, such as Veratrum californicum and Solanum capsicastrum . Its chemical structure is characterized by a steroidal or triterpenoid backbone with nitrogen-containing functional groups, a common motif in bioactive plant-derived alkaloids. Key physicochemical properties include a molecular weight of approximately 413.5 g/mol (exact value depends on stereochemistry), a melting point range of 180–185°C, and moderate solubility in polar organic solvents like methanol and ethanol . Structural elucidation via NMR, IR, and MS confirms its complex polycyclic architecture .
Properties
CAS No. |
65027-00-1 |
|---|---|
Molecular Formula |
C27H45NO2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19?,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 |
InChI Key |
IRRHFODGOMSPEE-XUIZEMEISA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CCC(C5)O)C)C)O |
Canonical SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoteinemine typically involves the extraction from natural sources, such as the roots and rhizomes of Veratrum californicum. The extraction process includes:
Solvent Extraction: The plant material is dried and ground, followed by extraction using solvents like methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in synthesizing it in large quantities. advancements in biotechnological methods and the use of genetically modified organisms may offer potential routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Isoteinemine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Isoteinemine has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the synthesis and modification of steroidal alkaloids.
Biology: Research on this compound’s biological activities, such as its effects on cell signaling pathways and gene expression, contributes to our understanding of its potential therapeutic uses.
Medicine: this compound is investigated for its potential as an anticancer agent, particularly in targeting the Hedgehog signaling pathway, which is implicated in various cancers.
Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Isoteinemine exerts its effects through several mechanisms:
Cell Signaling: It modulates cell signaling pathways, such as the Hedgehog pathway, which plays a crucial role in cell differentiation and proliferation.
Gene Expression: this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoteinemine belongs to a broader class of steroidal alkaloids, sharing structural and biosynthetic pathways with compounds such as Teinemine , Capsicastrine , and Veralosine . The table below summarizes their key attributes:
Structural and Functional Insights:
- Teinemine: A structural isomer of this compound, differing in the position of a hydroxyl group. This minor modification correlates with enhanced cytotoxicity but eliminates teratogenicity, suggesting functional group placement critically influences bioactivity .
- Capsicastrine : Larger molecular weight due to an additional methyl ester group, which may enhance lipid solubility and antimicrobial efficacy. Its low cytotoxicity makes it a candidate for topical antiseptics .
- Veralosine : Unique glycosidic bond increases water solubility, facilitating systemic distribution and neurotoxic effects. Its anti-inflammatory properties contrast with this compound’s teratogenicity, highlighting structural diversity within the same plant genus .
Comparison with Functionally Similar Compounds
This compound’s bioactivity aligns with other alkaloids like Solanidine (Solanaceae) and Cyclopamine (Liliaceae), though their structures diverge:
- Solanidine : Shares this compound’s Solanaceae origin but targets neurotransmitter systems rather than cellular apoptosis.
- Cyclopamine : Despite structural similarities (steroidal core), it inhibits developmental signaling pathways, whereas this compound directly damages cellular membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
